4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate
Description
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring an N-methylglycyl group (a peptide-like substituent) attached to the phenyl ring. This compound is of interest due to its hybrid structure, combining a sulfonate moiety with a biologically relevant amino acid derivative. While direct experimental data on this specific compound are absent in the provided evidence, its properties and applications can be inferred through comparisons with structurally related sulfonate derivatives.
Properties
CAS No. |
920804-66-6 |
|---|---|
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[4-[2-(methylamino)acetyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(19,20)21-14-7-5-13(6-8-14)16(18)11-17-2/h3-10,17H,11H2,1-2H3 |
InChI Key |
WJOXSCMCTASXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methylbenzene with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydroxide and bromine, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution; bromine in carbon tetrachloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as functional electrolytes for lithium-ion batteries
Mechanism of Action
The mechanism of action of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The sulfonate group enhances its solubility and facilitates its interaction with biological membranes, while the N-methylglycyl moiety can form hydrogen bonds with target proteins, modulating their activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Sulfonate esters in the literature differ primarily in the substituents on the phenyl ring, which influence their chemical behavior and functional roles:
Physical Properties
- Melting Points : Substituents significantly affect melting points. For example:
- Polarity: The N-methylglycyl group is expected to enhance solubility in polar solvents compared to nonpolar tert-butyl or methoxy-substituted analogs.
Spectral Characteristics
- 1H NMR :
- Chalcone Derivatives (DMPMS) : Aromatic protons appear at δ 7.86–7.77 (m, Ar), with methoxy groups at δ 3.73–3.62 .
- Sulfonamides : NH protons resonate at δ 10.23–10.53 (e.g., compound 29 in ) .
- N-Methylglycyl Analog : Expected signals include δ ~3.0–3.5 (N–CH3) and δ ~4.0 (CH2 from glycine), though data are unavailable.
- HRMS : Sulfonates show molecular ion peaks matching theoretical values (e.g., 4M1PMS: C23H20O4S, m/z 392.1058 ).
Critical Analysis and Limitations
- Data Gaps: No direct evidence exists for 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate, necessitating extrapolation from analogs.
- Substituent Effects : The N-methylglycyl group’s polarity and hydrogen-bonding capacity may distinguish it from other derivatives in solubility and bioactivity.
- Synthesis Challenges : Peptide coupling for N-methylglycyl introduction requires optimization to avoid racemization or side reactions.
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